(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
Overview
Description
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted benzyl group attached to a phenoxy-tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(5-Bromo-2-chlorobenzyl)phenol, which serves as a key intermediate.
Reaction with Tetrahydrofuran: The phenol intermediate is then reacted with tetrahydrofuran under specific conditions to form the desired compound. This step may involve the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The phenoxy group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzyl group, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving bromine and chlorine-substituted aromatic compounds.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The bromine and chlorine atoms may play a role in binding to target proteins or enzymes, thereby modulating their activity. The phenoxy-tetrahydrofuran moiety can influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-2-chlorobenzyl)phenol: A key intermediate in the synthesis of the target compound.
4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether: Another derivative with similar structural features.
Uniqueness
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
(3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNLNKBDQXGMAP-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915095-89-5 | |
Record name | Furan, 3-(4-((5-bromo-2-chlorophenyl)methyl)phenoxy)tetrahydro-, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915095895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-3-(4-(5-BROMO-2-CHLOROBENZYL)PHENOXY)TETRAHYDROFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WR8P4HZ8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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